3,3',4-Trifluorobenzhydrol 3,3',4-Trifluorobenzhydrol
Brand Name: Vulcanchem
CAS No.: 844683-65-4
VCID: VC3838474
InChI: InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
SMILES: C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O
Molecular Formula: C13H9F3O
Molecular Weight: 238.2 g/mol

3,3',4-Trifluorobenzhydrol

CAS No.: 844683-65-4

Cat. No.: VC3838474

Molecular Formula: C13H9F3O

Molecular Weight: 238.2 g/mol

* For research use only. Not for human or veterinary use.

3,3',4-Trifluorobenzhydrol - 844683-65-4

Specification

CAS No. 844683-65-4
Molecular Formula C13H9F3O
Molecular Weight 238.2 g/mol
IUPAC Name (3,4-difluorophenyl)-(3-fluorophenyl)methanol
Standard InChI InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
Standard InChI Key BNJQWECBHNESTE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O
Canonical SMILES C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3,3',4-Trifluorobenzhydrol (C₁₃H₉F₃O) features a diphenylmethanol scaffold with fluorine substituents at specific positions (Figure 1). The presence of fluorine atoms enhances metabolic stability and modulates intermolecular interactions, making it valuable for designing bioactive molecules .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular Weight238.21 g/mol
Melting Point62–66°C
Boiling Point125–127°C (0.5 mmHg)
Density1.257 g/cm³
pKa (Predicted)~13.36
SolubilityInsoluble in water; soluble in organic solvents (e.g., THF, DCM)

Synthesis and Reaction Pathways

Enantioselective Desymmetrization

A landmark study by Zhang et al. (2024) demonstrated the enantioselective desymmetrization of trifluoromethylated benzhydrols using iridium catalysts with chiral pyridine-oxazoline (PyOX) ligands . Key findings include:

  • Reaction Conditions: Optimized at 80°C in cyclohexane with [IrCl(cod)]₂ and L11 ligand.

  • Yield and Selectivity: Achieved 85% yield and >90% enantiomeric excess (ee) for benzoxasilol intermediates.

  • Mechanistic Insight: DFT calculations supported an Ir(III)/Ir(V) catalytic cycle involving concerted C–H activation and silylation .

Table 2: Comparative Synthesis Methods

MethodCatalyst SystemYield (%)ee (%)Reference
Intramolecular Dehydrogenative SilylationIr/L11/Cyclohexane8592
Cross-Coupling via IododesilylationPd(PPh₃)₄/THF78N/A
AgF-Mediated TrifluoromethylationAgF/PPh₃/MeCN71N/A

Kinetic Resolution

The same Ir/L11 system enabled kinetic resolution of racemic benzhydrols, achieving selectivity factors (s) up to 15 for derivatives with bulky substituents . This method provides access to enantiopure building blocks for asymmetric synthesis.

Applications in Pharmaceutical Chemistry

Bioactive Molecule Synthesis

Trifluoromethylated benzhydrols serve as precursors for neurokinin-1 receptor antagonists and reverse transcriptase inhibitors. For example:

  • Efavirenz Analogues: Enantiopure benzhydrols are intermediates in synthesizing non-nucleoside HIV-1 inhibitors .

  • CJ-17,493 Derivatives: The 3,3',4-trifluoro configuration enhances binding affinity to target receptors while improving pharmacokinetic profiles .

Material Science Applications

Benzhydrol derivatives with fluorine substituents exhibit enhanced thermal stability (Tg > 300°C) and solubility in polar aprotic solvents, making them suitable for high-performance polyimides .

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